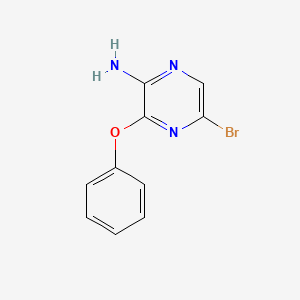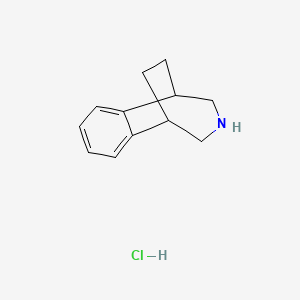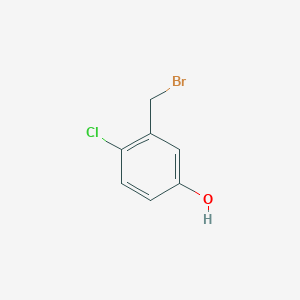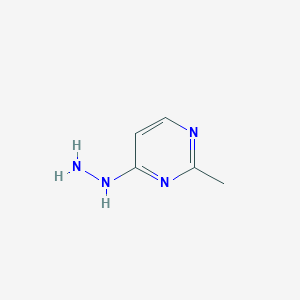
4(1H)-Pyrimidinone, 2-methyl-, hydrazone (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4(1H)-Pyrimidinone, 2-methyl-, hydrazone (9CI)” is a hydrazone compound. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .
Synthesis Analysis
Hydrazine, organohydrazines, and 1,1-diorganohydrazines react with aldehydes and ketones to give hydrazones . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of hydrazones involves a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The carbon atom of the C=N bond can react with organometallic nucleophiles .Chemical Reactions Analysis
Hydrazones are susceptible to hydrolysis . Alkyl hydrazones are 10^2 - to 10^3 -fold more sensitive to hydrolysis than analogous oximes . When derived from hydrazine itself, hydrazones condense with a second equivalent of a carbonyl to give azines .Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazones are highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Mechanism of Action
Safety and Hazards
Future Directions
The application of hydrazone derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on synthesizing structurally diverse hydrazone derivatives and finding new and improved applications .
Properties
CAS No. |
54759-99-8 |
|---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4/c1-4-7-3-2-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
KNVSBPFSYSUJOT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)NN |
Canonical SMILES |
CC1=NC=CC(=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



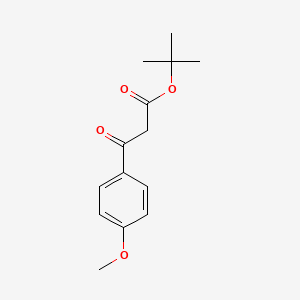
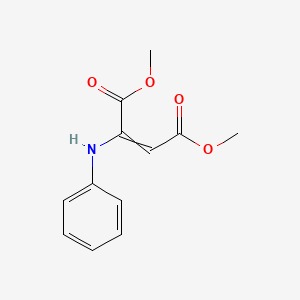
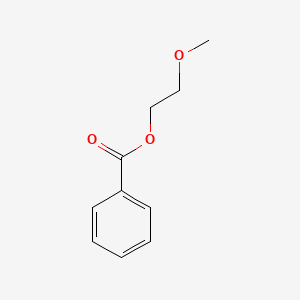



![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)

